methyl 3-(5-cyclopentyl-1H-pyrazol-4-yl)propanoate
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Overview
Description
Methyl 3-(5-cyclopentyl-1H-pyrazol-4-yl)propanoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(5-cyclopentyl-1H-pyrazol-4-yl)propanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine to form the cyclopentyl hydrazone intermediate. This intermediate then undergoes cyclization with an appropriate α,β-unsaturated ester to yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(5-cyclopentyl-1H-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Alcohol derivatives.
Substitution: Functionalized pyrazole derivatives.
Scientific Research Applications
Methyl 3-(5-cyclopentyl-1H-pyrazol-4-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of methyl 3-(5-cyclopentyl-1H-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and the functional groups present on the pyrazole ring .
Comparison with Similar Compounds
- Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
- 5-Amino-pyrazoles
Comparison: Methyl 3-(5-cyclopentyl-1H-pyrazol-4-yl)propanoate is unique due to the presence of the cyclopentyl group, which can influence its reactivity and biological activity. Compared to other pyrazole derivatives, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications .
Properties
Molecular Formula |
C12H18N2O2 |
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Molecular Weight |
222.28 g/mol |
IUPAC Name |
methyl 3-(5-cyclopentyl-1H-pyrazol-4-yl)propanoate |
InChI |
InChI=1S/C12H18N2O2/c1-16-11(15)7-6-10-8-13-14-12(10)9-4-2-3-5-9/h8-9H,2-7H2,1H3,(H,13,14) |
InChI Key |
YBYQDLGCTRUAEL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=C(NN=C1)C2CCCC2 |
Origin of Product |
United States |
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